2-[13,17,18-Trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid 2-[13,17,18-Trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid Chebulinic Acid is a potent protectant against glutamate-induced neuronal cell death. It has been shown to significantly reduce intracellular reactive oxygen species (ROS) production and Ca2+ influx induced by glutamate, decrease the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, as well as inhibit pro-apoptotic Bax and increase anti-apoptotic Bcl-2 protein expression.
Brand Name: Vulcanchem
CAS No.: 18942-26-2
VCID: VC0523406
InChI: InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)
SMILES: C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Molecular Formula: C41H32O27
Molecular Weight: 956.7 g/mol

2-[13,17,18-Trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid

CAS No.: 18942-26-2

Inhibitors

VCID: VC0523406

Molecular Formula: C41H32O27

Molecular Weight: 956.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-[13,17,18-Trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid - 18942-26-2

CAS No. 18942-26-2
Product Name 2-[13,17,18-Trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid
Molecular Formula C41H32O27
Molecular Weight 956.7 g/mol
IUPAC Name 2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid
Standard InChI InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)
Standard InChIKey YGVHOSGNOYKRIH-FJPMMHPYSA-N
Isomeric SMILES C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
SMILES C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Canonical SMILES C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Appearance Solid powder
Description Chebulinic Acid is a potent protectant against glutamate-induced neuronal cell death. It has been shown to significantly reduce intracellular reactive oxygen species (ROS) production and Ca2+ influx induced by glutamate, decrease the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, as well as inhibit pro-apoptotic Bax and increase anti-apoptotic Bcl-2 protein expression.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Chebulinic Acid;
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8: Kar I, Chattopadhyaya R. Effect of seven Indian plant extracts on Fenton reaction-mediated damage to DNA constituents. J Biomol Struct Dyn. 2017 Nov;35(14):2997-3011. doi: 10.1080/07391102.2016.1244493. Epub 2016 Nov 10. PubMed PMID: 27691720.
9: Afshari AR, Sadeghnia HR, Mollazadeh H. A Review on Potential Mechanisms of Terminalia chebula in Alzheimer's Disease. Adv Pharmacol Sci. 2016;2016:8964849. doi: 10.1155/2016/8964849. Epub 2016 Jan 28. Review. PubMed PMID: 26941792; PubMed Central PMCID: PMC4749770.
10: Zou DL, Chen T, Li HM, Chen C, Zhao JY, Li YL. Separation of three phenolic high-molecular-weight compounds from the crude extract of Terminalia Chebula Retz. by ultrasound-assisted extraction and high-speed counter-current chromatography. J Sep Sci. 2016 Apr;39(7):1278-85. doi: 10.1002/jssc.201501358. Epub 2016 Mar 11. PubMed PMID: 26864462.
11: Varma SR, Sivaprakasam TO, Mishra A, Kumar LM, Prakash NS, Prabhu S, Ramakrishnan S. Protective Effects of Triphala on Dermal Fibroblasts and Human Keratinocytes. PLoS One. 2016 Jan 5;11(1):e0145921. doi: 10.1371/journal.pone.0145921. eCollection 2016. PubMed PMID: 26731545; PubMed Central PMCID: PMC4711708.
12: Todisco S, Di Noia MA, Onofrio A, Parisi G, Punzi G, Redavid G, De Grassi A, Pierri CL. Identification of new highly selective inhibitors of the human ADP/ATP carriers by molecular docking and in vitro transport assays. Biochem Pharmacol. 2016 Jan 15;100:112-32. doi: 10.1016/j.bcp.2015.11.019. Epub 2015 Nov 23. PubMed PMID: 26616220.
13: Patel K, Tyagi C, Goyal S, Jamal S, Wahi D, Jain R, Bharadvaja N, Grover A. Identification of chebulinic acid as potent natural inhibitor of M. tuberculosis DNA gyrase and molecular insights into its binding mode of action. Comput Biol Chem. 2015 Dec;59 Pt A:37-47. doi: 10.1016/j.compbiolchem.2015.09.006. Epub 2015 Sep 11. PubMed PMID: 26410242.
14: Sivasankar S, Lavanya R, Brindha P, Angayarkanni N. Aqueous and alcoholic extracts of Triphala and their active compounds chebulagic acid and chebulinic acid prevented epithelial to mesenchymal transition in retinal pigment epithelial cells, by inhibiting SMAD-3 phosphorylation. PLoS One. 2015 Mar 20;10(3):e0120512. doi: 10.1371/journal.pone.0120512. eCollection 2015. PubMed PMID: 25793924; PubMed Central PMCID: PMC4368423.
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16: Yang MH, Ali Z, Khan IA, Khan SI. Anti-inflammatory activity of constituents isolated from Terminalia chebula. Nat Prod Commun. 2014 Jul;9(7):965-8. PubMed PMID: 25230505.
17: Dhanani T, Shah S, Kumar S. A validated high-performance liquid chromatography method for determination of tannin-related marker constituents gallic acid, corilagin, chebulagic acid, ellagic acid and chebulinic Acid in four Terminalia species from India. J Chromatogr Sci. 2015 Apr;53(4):625-32. doi: 10.1093/chromsci/bmu096. Epub 2014 Sep 3. PubMed PMID: 25190275.
18: Miyasaki Y, Rabenstein JD, Rhea J, Crouch ML, Mocek UM, Kittell PE, Morgan MA, Nichols WS, Van Benschoten MM, Hardy WD, Liu GY. Isolation and characterization of antimicrobial compounds in plant extracts against multidrug-resistant Acinetobacter baumannii. PLoS One. 2013 Apr 22;8(4):e61594. doi: 10.1371/journal.pone.0061594. Print 2013. PubMed PMID: 23630600; PubMed Central PMCID: PMC3632535.
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PubChem Compound 250396
Last Modified Nov 11 2021
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